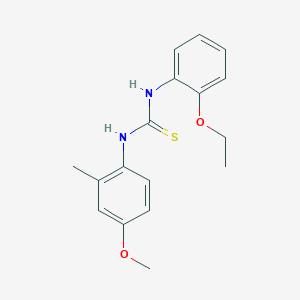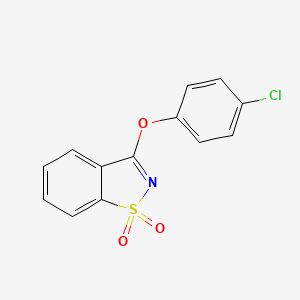![molecular formula C18H17N3O2S B5761489 ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)
ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate is a chemical compound that has been widely used in scientific research. It is a pyrimidine derivative that has shown potential in various applications, including as an anti-inflammatory agent, an antitumor agent, and a therapeutic agent for neurological disorders.
作用機序
The mechanism of action of ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It has also been shown to modulate the levels of neurotransmitters in the brain, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
Ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate in lab experiments is its versatility. It can be used in various assays to study its anti-inflammatory, antitumor, and neuroprotective effects. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in some experiments.
将来の方向性
There are several future directions for research on ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate. One area of interest is its potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of research is its role in modulating the gut microbiome and its potential as a probiotic. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Conclusion
Ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate is a versatile chemical compound that has shown potential in various scientific research applications. It has anti-inflammatory, antitumor, and neuroprotective properties and has been studied for its therapeutic potential in various diseases. While there are still limitations to its use in lab experiments, its versatility and cost-effectiveness make it a promising compound for future research.
合成法
The synthesis of ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate involves the reaction between 2-[(1-naphthylmethyl)thio]acetaldehyde and ethyl cyanoacetate in the presence of ammonium acetate as a catalyst. The reaction is carried out under reflux conditions in ethanol for several hours until the desired product is obtained. The yield of the product can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
科学的研究の応用
Ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been found to have antitumor activity by inducing apoptosis in cancer cells. In addition, it has shown promising results as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 4-amino-2-(naphthalen-1-ylmethylsulfanyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-17(22)15-10-20-18(21-16(15)19)24-11-13-8-5-7-12-6-3-4-9-14(12)13/h3-10H,2,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIONLSXNJVOXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)


![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)

![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)
![3-[1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5761495.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)